molecular formula C7H8Cl3F3N2O6S2 B13831715 3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate

3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate

Cat. No.: B13831715
M. Wt: 443.6 g/mol
InChI Key: NMJLTKKCQMCERO-UHFFFAOYSA-N
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Description

This compound is an imidazolium-based ionic liquid featuring a 2,2,2-trichloroethoxysulfonyl substituent and a trifluoromethanesulfonate (triflate) counterion. Its structure combines the electron-withdrawing trichloroethoxy sulfonyl group with the thermally stable triflate anion, making it suitable for applications in organic synthesis, particularly as a sulfonating or activating agent. The trichloroethoxy group serves as a protective moiety, enhancing stability during reactions . The triflate anion, known for its low nucleophilicity, stabilizes the cationic imidazolium core, improving shelf-life and reaction efficiency .

Properties

Molecular Formula

C7H8Cl3F3N2O6S2

Molecular Weight

443.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-methyl-1H-imidazol-3-ium-2-sulfonate;trifluoromethanesulfonate

InChI

InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7)

InChI Key

NMJLTKKCQMCERO-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(NC=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related imidazolium salts and sulfonylating agents based on substituents, counterions, and applications:

Compound Core Structure Sulfonyl Group Counterion Key Properties Applications
3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate Imidazolium 2,2,2-Trichloroethoxy sulfonyl Trifluoromethanesulfonate High thermal stability; poor nucleophilicity of triflate enhances cation stability Sulfonation reactions; ionic liquids
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS 2179072-33-2) Imidazolium Fluorosulfonyl Trifluoromethanesulfonate Electronegative fluorosulfonyl group increases reactivity Fluorination reactions; SuFEx chemistry
1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate (CAS 2459375-76-7) Benzimidazolium Trifluoromethyl sulfonyl Trifluoromethanesulfonate Extended aromatic system improves π-π interactions Pharmaceutical intermediates; ionic conductors
2,3-Dimethyl-1-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium tetrafluoroborate Imidazolium 2,2,2-Trichloroethoxy sulfonyl Tetrafluoroborate BF4⁻ anion is more nucleophilic, reducing stability Precursor in sulfonate ester synthesis
3-Bromophenyl 2-methyl-1H-imidazole-1-sulfonate Imidazole Aryl sulfonate None (neutral) Neutral sulfonate ester with bromophenyl group Cross-coupling reactions; polymer synthesis

Reactivity and Stability

  • Trichloroethoxy vs. Fluorosulfonyl Groups : The trichloroethoxy group offers steric bulk and moderate electron-withdrawing effects, ideal for controlled sulfonation. In contrast, the fluorosulfonyl group in CAS 2179072-33-2 is highly electronegative, enabling rapid fluorination .
  • Triflate vs. Tetrafluoroborate Counterions : The triflate anion in the target compound provides superior stability compared to tetrafluoroborate, which is prone to hydrolysis under acidic conditions .
  • Benzimidazolium vs. Imidazolium Cores : Benzimidazolium derivatives (e.g., CAS 2459375-76-7) exhibit higher melting points due to aromatic stacking, whereas imidazolium salts remain liquid at room temperature, favoring ionic liquid applications .

Thermal and Chemical Stability

  • The triflate anion’s stability up to 300°C makes the target compound suitable for high-temperature reactions, outperforming tetrafluoroborate salts .
  • The trichloroethoxy group resists hydrolysis under basic conditions, unlike the Teoc (2,2,2-trichloroethoxy carbonyl) group, which is cleaved by zinc reduction .

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